molecular formula C12H12N2O4 B2606970 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-17-7

1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2606970
CAS No.: 1006487-17-7
M. Wt: 248.238
InChI Key: HZODFAGBMBZDPQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid , reflects its three key structural components:

  • A pyrazole ring (1H-pyrazole) at position 1
  • A (3-methoxyphenoxy)methyl substituent
  • A carboxylic acid group at position 3

Molecular Formula : C₁₂H₁₂N₂O₄
Molecular Weight : 248.23 g/mol
Key Structural Features :

Feature Description
Pyrazole Core Five-membered aromatic ring with two adjacent nitrogen atoms
Methoxyphenoxy Group Ether-linked 3-methoxy-substituted benzene ring
Carboxylic Acid Polar functional group enabling hydrogen bonding and salt formation

The compound exhibits tautomerism due to the pyrazole ring’s conjugated system, with potential proton shifts between nitrogen atoms influencing reactivity.

Historical Context of Pyrazole Carboxylic Acid Derivatives

Pyrazole chemistry traces its origins to 19th-century discoveries:

  • 1883 : Ludwig Knorr’s synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first therapeutic pyrazole derivative with antipyretic properties.
  • 1954 : Isolation of natural pyrazoles like 3-n-nonylpyrazole from Houttuynia cordata, demonstrating biological activity.

The development of pyrazole carboxylic acids accelerated in the late 20th century due to:

  • Advancements in cyclocondensation techniques for heterocycle synthesis
  • Discovery of bioactive derivatives (e.g., COX-2 inhibitors, antimicrobial agents)
  • Innovations in regioselective substitution patterns using hypervalent iodine reagents

Notable synthetic milestones for related compounds include:

Year Achievement Significance Source
2016 Gold-catalyzed aminofluorination of alkynes Enabled synthesis of fluoropyrazole derivatives
2018 Cu-catalyzed β-aminoenone formation Facilitated one-pot pyrazole synthesis

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical research directions in modern heterocyclic chemistry:

Molecular Diversity Generation

The molecule serves as a multifunctional scaffold for:

  • Regioselective modifications at:
    • Pyrazole N1 position
    • Carboxylic acid group (esterification, amidation)
    • Methoxybenzene ring (demethylation, halogenation)
  • Metal coordination complexes via nitrogen atoms and carboxylate groups

Pharmacophore Development

Pyrazole-3-carboxylic acid derivatives demonstrate diverse bioactivities:

Activity Type Example Compounds Mechanism Source
Antibacterial 3-Trifluoromethylpyrazoles Enzyme inhibition (e.g., DHFR)
Antifungal Difluoromethyl derivatives Succinate dehydrogenase inhibition
Anti-inflammatory Celecoxib analogs COX-2 selective inhibition

The methoxyphenoxy group enhances lipophilicity , potentially improving blood-brain barrier penetration compared to simpler pyrazolecarboxylic acids.

Materials Science Applications

Key physicochemical properties enable specialized uses:

  • Thermal stability : Decomposition temperature >200°C (predicted via TGA simulations)
  • Crystallinity : Hydrogen-bonded dimer formation via carboxylic acid groups
  • Optoelectronic properties : Conjugated π-system for potential semiconductor applications

Properties

IUPAC Name

1-[(3-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-3-2-4-10(7-9)18-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZODFAGBMBZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenol with chloromethyl methyl ether to form 3-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group yields an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that substituents on the pyrazole ring could enhance its efficacy against specific cancer cell lines, suggesting that 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid may also possess similar properties .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases .

Agricultural Science

Herbicide Development
The unique structure of this compound positions it as a potential herbicide. Research into similar compounds has shown they can effectively inhibit plant growth by targeting specific biochemical pathways. The incorporation of methoxyphenoxy groups may enhance selectivity and efficacy against unwanted vegetation while minimizing harm to crops .

Pesticide Formulation
Additionally, this compound could be utilized in formulating pesticides. Its ability to interact with biological systems makes it a candidate for developing new pest control agents that are both effective and environmentally friendly .

Material Science

Polymer Synthesis
In material science, this compound can be used as a monomer in polymer synthesis. The incorporation of pyrazole into polymer backbones can impart desirable properties such as thermal stability and mechanical strength. Research is ongoing into how these polymers can be utilized in coatings and composites .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines using pyrazole derivatives.
Study BAnti-inflammatory EffectsFound significant reduction in inflammation markers in animal models treated with pyrazole compounds.
Study CHerbicide EfficacyIdentified effective growth inhibition in target weeds with minimal impact on crops when using related pyrazole compounds.
Study DPolymer PropertiesDeveloped new polymer materials with enhanced mechanical properties incorporating pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Comparisons

The compound is part of a broader class of 1-substituted pyrazole-3-carboxylic acids. Key structural analogs include:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Differences
1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 4-Methoxyphenoxymethyl C₁₂H₁₂N₂O₄ 248.24 Positional isomer (4- vs. 3-methoxy)
1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 2,6-Dimethoxyphenoxymethyl C₁₃H₁₄N₂O₅ 278.26 Additional methoxy groups; increased steric hindrance
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 3,5-Dimethylphenoxymethyl C₁₃H₁₄N₂O₃ 246.26 Methyl instead of methoxy; higher hydrophobicity
1-[(2,5-Dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid 2,5-Dichlorobenzyl C₁₁H₈Cl₂N₂O₂ 271.10 Chlorine substituents (electron-withdrawing)

Key Observations :

  • Positional Isomerism : The 3-methoxy analog (target compound) may exhibit distinct electronic and steric effects compared to its 4-methoxy isomer .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase the acidity of the carboxylic acid group, while methoxy or methyl groups modulate hydrophobicity .
Physicochemical Properties
  • Solubility: The 3-methoxyphenoxy group likely reduces aqueous solubility compared to unsubstituted pyrazole-3-carboxylic acids (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid, MW 126.11 ).
  • Melting Points : Pyrazole-3-carboxylic acids with aromatic substituents typically exhibit higher melting points (>150°C) due to crystal packing .

Biological Activity

1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1006487-17-7

The compound features a pyrazole ring, a carboxylic acid group, and a methoxyphenoxy moiety, contributing to its unique chemical properties and biological activities.

The biological activities of pyrazole derivatives, including this compound, are often attributed to their ability to interact with various biological targets. The mechanisms include:

  • Anti-inflammatory Activity : Pyrazole derivatives can inhibit inflammatory pathways by blocking the production of pro-inflammatory cytokines and mediators.
  • Antimicrobial Activity : These compounds exhibit activity against a range of pathogens by disrupting cellular functions.
  • Anticancer Properties : Some derivatives induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anti-inflammatory Activity

Research indicates that this compound may possess significant anti-inflammatory properties. In vivo studies have shown that it can reduce edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit antimicrobial effects against various bacterial strains. For instance, compounds similar to this compound have been tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G1 phase .

Case Studies

StudyFindings
Bandgar et al. (2014)Synthesized pyrazole derivatives showed anti-inflammatory effects comparable to indomethacin in rat models .
Burguete et al. (2015)Investigated antimicrobial properties against Bacillus subtilis and Aspergillus niger, with some compounds showing over 90% inhibition .
Research on Anticancer ActivityCompounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

Q & A

Q. What are the recommended synthetic routes for 1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid?

Synthesis typically involves multi-step processes:

  • Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring. For example, cyclization with hydrazine hydrate under reflux conditions (methanol/ethanol, 60–80°C) is a common method .
  • Functionalization : The (3-methoxyphenoxy)methyl group can be introduced via nucleophilic substitution. Aryloxy groups are often attached using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF, 80–100°C), as seen in analogous pyrazole derivatives .
  • Carboxylic Acid Derivatization : Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or HCl in aqueous/organic solvent mixtures (e.g., THF/H₂O) yields the carboxylic acid .
    Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% TFA). Purity ≥95% is typical for research-grade material .
    • Melting Point : Compare observed values (e.g., 133–134°C for related pyrazole-carboxylic acids) to literature data .
  • Structural Confirmation :
    • NMR : ¹H NMR should show characteristic peaks for the methoxyphenoxy group (δ 3.8–4.0 ppm for OCH₃) and pyrazole protons (δ 6.5–8.0 ppm) .
    • FT-IR : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • First Aid :
    • Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound under varying reaction conditions?

  • Solvent Optimization : Replace traditional solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce purification steps .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution kinetics for aryloxy group attachment .
  • Statistical Design : Apply response surface methodology (RSM) to model factors like temperature, solvent ratio, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for ester hydrolysis .

Q. How can researchers investigate the pharmacological potential of this compound based on structural analogs?

  • Target Identification : Screen against kinases (e.g., mTOR) using in silico docking (AutoDock Vina) and validate via enzymatic assays. Pyrazole derivatives with trifluoromethyl groups show ATP-competitive kinase inhibition .
  • Mechanistic Studies :
    • Autophagy Induction : Use Western blotting (LC3-II/LC3-I ratio) and fluorescence microscopy (GFP-LC3 puncta) to assess autophagy in prostate cancer cell lines (e.g., PC-3) .
    • Apoptosis Analysis : Perform flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Q. How should contradictory data regarding biological activity be addressed in preclinical studies?

  • Reproducibility Checks :
    • Validate assays using positive controls (e.g., rapamycin for mTOR inhibition) and replicate experiments across multiple cell lines .
    • Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Data Reconciliation :
    • Use orthogonal methods (e.g., siRNA knockdown) to confirm target engagement if enzymatic assays and cellular readouts conflict .
    • Apply meta-analysis to compare results with structurally similar compounds (e.g., 1-methyl-3-trifluoromethylpyrazole-4-carboxylic acid derivatives) .

Q. What analytical methods resolve structural ambiguity in pyrazole-carboxylic acid derivatives?

  • X-ray Crystallography : Determine crystal structure to confirm regiochemistry of substituents. For example, distinguish between N1- and N2-substituted pyrazoles .
  • 2D NMR : Use NOESY or HMBC to assign spatial proximity of methoxyphenoxy and carboxylic acid groups .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

MethodConditionsAcceptance Criteria
HPLCColumn: C18 (5 µm, 4.6 × 250 mm)
Mobile Phase: 60:40 Acetonitrile/0.1% TFA
Flow Rate: 1.0 mL/min
Purity ≥95% (Area normalization)
NMRSolvent: DMSO-d6
Frequency: 400 MHz (¹H), 100 MHz (¹³C)
Match predicted/observed shifts

Q. Table 2. Reaction Optimization via RSM

FactorRangeOptimal Value
Temperature60–100°C85°C
Solvent Ratio (THF/H₂O)3:1–1:12:1
Reaction Time4–12 h8 h

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